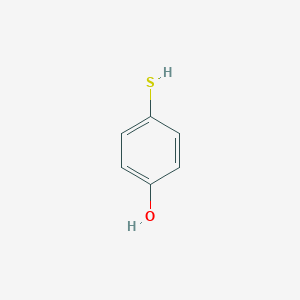

4-Mercaptophenol

Description

Properties

IUPAC Name |

4-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-1-3-6(8)4-2-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAVKNRWVKUTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073223 | |

| Record name | Phenol, 4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-89-8 | |

| Record name | 4-Mercaptophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mercaptophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MERCAPTOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAL4TS4AC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 4 Mercaptophenol

Advanced Synthetic Routes to 4-Mercaptophenol

The creation of this compound can be achieved through several advanced pathways, each offering distinct advantages in terms of selectivity, precursors, and reaction mechanisms.

Chemo-selective Synthesis Strategies

Chemo-selective synthesis is critical to ensure the preferential formation of this compound, minimizing the production of isomers or polysulfurated byproducts. One effective strategy involves the hydrolysis of 4-thiocyanophenols under caustic conditions. google.com This method provides a direct route to the desired mercaptophenol. For instance, the hydrolysis of 4-thiocyanophenol using sodium hydroxide (B78521) in water can produce this compound with high yield. google.com

Another chemo-selective process begins with a corresponding phenol (B47542) and reacts it with sulfur chloride. google.com This is followed by a reduction step using zinc metal in the presence of a mineral acid. google.com The choice of solvent is crucial for selectivity; using methanol, for example, can temper the reactivity of the potent electrophile, sulfur chloride, thereby preventing multiple sulfuration events on the phenol ring. google.com A significant challenge in older methods involving sulfur monochloride is the formation of thiobisphenol, which lowers the yield of the desired mercaptophenol. google.com Modern selective methods aim to circumvent this issue.

Radical Hydrosulfonylation Approaches and Alternatives

Radical hydrosulfonylation is a prominent technique for the synthesis of sulfones, rather than a direct pathway to mercaptophenols. The alternatives for introducing a thiol group onto a phenol ring typically involve multi-step chemical processes that offer high control and yield. These established alternatives include the methods discussed in the surrounding sections, such as the reduction of phenol polysulfides or the hydrolysis of thiocyanates. google.comgoogle.com

Synthesis from Precursors (e.g., Phenol, 4-Iodophenol)

The synthesis of this compound is commonly achieved from readily available chemical precursors like phenol and 4-iodophenol.

From Phenol: A widely documented route starts with phenol, which is first converted into an intermediate that can be subsequently transformed into the final product. One such method involves reacting phenol with sulfur chloride and then reducing the resulting product with zinc and a mineral acid to yield this compound. google.com An alternative two-step process involves the creation of 4-thiocyanophenol from phenol, which is then hydrolyzed to give this compound. google.com An 82% yield has been reported for the hydrolysis of 4-thiocyanophenol in a toluene (B28343) solvent system. google.com

From 4-Iodophenol: 4-Iodophenol serves as a key precursor where the iodine atom is replaced with a sulfur-containing group. wikipedia.org This transformation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide (4-iodophenol) with a sulfur nucleophile. wikipedia.orgresearchgate.net The mechanism involves the formation of a copper(I) thiolate, which then reacts with the aryl halide to generate an aryl thioether and a copper(I) halide. wikipedia.org Subsequent cleavage of the thioether would yield the target this compound.

Table 1: Summary of Synthetic Routes to this compound

| Method | Precursor | Key Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Sulfuration and Reduction | Phenol | 1) Sulfur chloride 2) Zinc, Mineral Acid | Methanol solvent used to control reactivity. | N/A | google.com |

| Hydrolysis of Thiocyanate | 4-Thiocyanophenol (from Phenol) | NaOH, H₂O | Reaction temperature held at 50°C. | 82% | google.com |

| Ullmann-type Condensation | 4-Iodophenol | Copper catalyst, Sulfur nucleophile | Typically requires high temperatures and polar solvents. | N/A | wikipedia.org |

Functionalization and Derivatization Reactions of this compound

This compound can be further modified through various reactions to create derivatives with specific functionalities. These reactions can target the hydroxyl group, the thiol group, or the aromatic ring.

Reactions with Metal Tert-Butoxides to Yield Phenoxy-Thiols (e.g., Ti, Zr, Hf complexes)

This compound (H-4MP) readily reacts with Group 4 metal tert-butoxides, such as [M(OBut)4], to produce phenoxy-thiol complexes. chemicalbook.com These reactions result in the formation of complex structures where the this compound acts as a ligand. Specific examples of the resulting compounds include:

[(HOBut)(4MP)3M(μ-4MP)]2, where M can be Titanium (Ti), Zirconium (Zr), or Hafnium (Hf). chemicalbook.com

[(py)2M(4MP)], where M is Ti or Zr, and py represents pyridine. chemicalbook.com

[(py)(4MP)3Hf(μ-4MP)]2. chemicalbook.com

Friedel-Crafts Alkylation for Substituted Mercaptophenols

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, such as the Friedel-Crafts alkylation. chemicalbook.com This reaction allows for the introduction of alkyl groups onto the benzene (B151609) ring, typically using an alkyl halide and a Lewis acid catalyst. chemicalbook.com A notable example is the synthesis of 2,6-di-tertiarybutyl-4-mercaptophenol. This is achieved through the Friedel-Crafts alkylation of this compound with tert-butyl chloride in the presence of a suitable Lewis acid. chemicalbook.com

Table 2: Summary of Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Class/Example | Reference |

|---|---|---|---|

| Reaction with Metal Alkoxides | This compound, [M(OBut)4] (M=Ti, Zr, Hf) | Group 4 phenoxy-thiols, e.g., [(HOBut)(4MP)3M(μ-4MP)]2 | chemicalbook.com |

| Friedel-Crafts Alkylation | This compound, tert-butyl chloride, Lewis acid | Substituted mercaptophenols, e.g., 2,6-di-tertiarybutyl-4-mercaptophenol | chemicalbook.com |

Silylation for Polycondensation Reactions

Silylation is a critical derivatization technique used to modify the functional groups of this compound, rendering it suitable for polycondensation reactions. wikipedia.org This process typically involves the protection of the hydroxyl (-OH) group as a silyl (B83357) ether, which enhances solubility in organic solvents and controls reactivity during polymerization. researchgate.net The resulting silylated monomers can be used to synthesize advanced polymers such as poly(ether-amide)s. researchgate.net

The primary objective of silylating this compound is to selectively block the highly reactive phenolic hydroxyl group, allowing the thiol (-SH) group or other introduced functionalities to participate in subsequent reactions, or to facilitate the polymerization process under specific conditions. researchgate.net The general mechanism involves the nucleophilic attack of the deprotonated hydroxyl group on a silyl halide, with a base used to facilitate the deprotonation. wikipedia.org

A common method is the condensation of N,O-bistrimethylsilyl-4-aminophenol with various diacyl chlorides, a reaction analogous to what would be expected for silylated this compound. researchgate.net Factors such as reaction temperature, solvent polarity, and the choice of silylating agent are crucial for optimizing reaction yields and minimizing side products. numberanalytics.com For instance, increasing temperature can accelerate the reaction, but excessive heat may degrade the reactants. numberanalytics.comresearchgate.net

Table 1: Overview of Silylation Reaction for this compound

| Parameter | Description | Examples/Conditions |

|---|---|---|

| Analyte | The starting compound to be derivatized. | This compound |

| Silylating Agents | Reagents that introduce the silyl group. | Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl chloride (TMSCl) wikipedia.orgsigmaaldrich.com |

| Catalysts/Additives | Substances to enhance reaction rate. | Bases (e.g., Pyridine, Imidazole, Triethylamine), Trimethyliodosilane (TMSI) wikipedia.orgnumberanalytics.comsigmaaldrich.com |

| Solvents | The medium for the reaction. | Pyridine, N,N-dimethylformamide (DMF), Toluene numberanalytics.com |

| Typical Product | The silylated derivative of the analyte. | O-trimethylsilyl-4-mercaptophenol |

| Application | The primary use of the silylated product. | Monomer for polycondensation reactions researchgate.net |

Formation of Thiol-Phenol Moieties in Dithiol Ketals

This compound serves as a crucial intermediate for the synthesis of unsymmetrical dithiol ketals, which are molecules containing both a farnesyl mercaptan unit and a thiol-phenol moiety. google.com These structures are valuable in various fields of organic synthesis. mdpi.com

A patented method describes the preparation of these complex ketals by reacting this compound or its derivatives with a farnesyl mercaptan unit. google.com The reaction is typically facilitated by the presence of a dimethoxyketal derived from a suitable ketone component and is catalyzed by a Lewis acid, such as borontrifluoride etherate. google.com This process allows for the direct incorporation of the this compound structure, preserving the distinct thiol and phenol functionalities within the final dithiol ketal product. google.com The resulting products are generally purified using standard laboratory techniques, including crystallization from solvent mixtures like hexanes and ethyl acetate (B1210297) or through silica (B1680970) gel column chromatography for oily products. google.com

Table 2: Synthesis of Dithiol Ketals from this compound

| Component | Role | Specific Reagent/Compound |

|---|---|---|

| Thiol-Phenol Precursor | Provides the core thiol-phenol moiety. | This compound google.com |

| Second Thiol Unit | The other mercaptan component for the ketal. | Farnesyl mercaptan unit google.com |

| Ketone Source | Reacts with the two thiol groups. | 2,2'-dimethoxypropane or a dimethoxyketal google.com |

| Catalyst | Facilitates the condensation reaction. | Borontrifluoride etherate (BF₃·OEt₂) google.com |

| Product Type | The resulting chemical structure. | Unsymmetrical dithiol ketal google.com |

Design and Synthesis of Bifunctional Derivatives

The unique structure of this compound, featuring both a nucleophilic thiol and a reactive phenol, makes it an ideal scaffold for the design and synthesis of bifunctional derivatives. acs.orgnih.gov These molecules are engineered to interact with multiple biological targets or to possess two distinct chemical functionalities within a single entity. acs.orgacs.org

A notable example is the synthesis of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, which was designed as a potential bifunctional agent for antimelanoma applications. acs.orgfigshare.com The design strategy incorporated two key pharmacophores:

A phenolic moiety , which can be activated by the enzyme tyrosinase. acs.org

An α,β-unsaturated carbonyl group , which is reactive towards glutathione (B108866) (GSH). acs.org

The synthesis of this derivative is achieved through a straightforward reaction. Commercially available this compound is dissolved in a solvent such as dimethylsulfoxide (DMSO) at room temperature. Subsequently, approximately three equivalents of 3-butyn-2-one (B73955) are added to the solution. The reaction proceeds for a short duration, after which the resulting E and Z isomers of the product are separated and purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). acs.org

Table 3: Research Findings on the Synthesis of a Bifunctional this compound Derivative

| Parameter | Details | Source |

|---|---|---|

| Target Compound | (E)- and (Z)-4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one | acs.org |

| Core Reactant | This compound | acs.org |

| Second Reactant | 3-Butyn-2-one | acs.org |

| Solvent | Dimethylsulfoxide (DMSO) | acs.org |

| Reaction Time | 30 minutes | acs.org |

| Purification Method | Preparative RP-HPLC | acs.org |

| Design Rationale | Combines a tyrosinase-activatable phenol with a GSH-reactive carbonyl group for potential antimelanoma activity. | acs.orgacs.org |

Spectroscopic and Computational Investigations of 4 Mercaptophenol

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides a powerful tool for probing the molecular structure and bonding of 4-Mercaptophenol. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy offer detailed insights into the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Key vibrational modes observed in the FTIR spectrum of this compound include the O-H and S-H stretching vibrations, which are characteristic of the phenol (B47542) and thiol groups, respectively. The S-H stretching band typically appears around 2558 cm⁻¹. mdpi.com Aromatic C-H stretching and C-C ring stretching vibrations are also prominent features in the spectrum. The analysis of these bands provides a comprehensive vibrational fingerprint of the molecule.

Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| S-H Stretch | ~2558 | mdpi.com |

| O-H Stretch | Not specified | |

| Aromatic C-H Stretch | Not specified | |

| C-C Ring Breathing | ~1078 | researchgate.net |

| Amide III | Not specified |

Note: Specific frequencies can vary based on the experimental conditions and the physical state of the sample.

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is another vital technique for the vibrational analysis of this compound. When adsorbed on metallic nanostructures, the Raman signal can be dramatically amplified through a phenomenon known as Surface-Enhanced Raman Scattering (SERS), allowing for highly sensitive detection. researchgate.netresearchgate.net

Studies have shown that this compound can be effectively studied using SERS on various metallic surfaces, including silver and gold nanoparticles. researchgate.netresearchgate.net The enhancement factors in SERS can be substantial, reaching values on the order of 10^5 to 10^6. researchgate.net The orientation and chemical state of the adsorbed 4-MPH molecules significantly influence the SERS spectrum. For instance, the molecule can bind to the metal surface via the sulfur atom of the thiol group.

Table 2: Prominent Raman Modes of this compound

| Symmetry | Vibrational Mode Description | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| a₁ | C-C ring breathing, C-S stretch | 1078 | researchgate.netacs.org |

| a₁ | C-C trigonal breathing | Not specified | |

| b₂ | C-H in-plane bend | Not specified | |

| a₁ | C-C stretching | Not specified |

Note: The symmetry assignments are based on the pseudo C₂ᵥ symmetry group of the disubstituted benzene (B151609) ring. acs.org

Time-dependent SERS spectroscopy has been employed to investigate the adsorption dynamics of this compound on silver-coated polystyrene nanospheres. sigmaaldrich.com These studies provide insights into the kinetics and mechanisms of self-assembled monolayer formation on nanoparticle surfaces. By monitoring the SERS intensity and spectral features over time, researchers can elucidate the processes of molecular adsorption and rearrangement.

Dynamic Raman Scattering (DRS) is a powerful technique used to study the behavior of individual nanoparticles in solution. In the context of this compound, DRS measurements have been performed on coated gold nanoparticles to probe chemical enhancements within the gaps between particles. acs.orgacs.org This method involves analyzing the statistical fluctuations in the Raman signal as nanoparticles move in and out of a focused laser beam. acs.orgacs.org DRS studies have revealed the existence of rare but strongly enhancing "outlier" particles and have estimated an unusual particle enhancement of around 150. acs.orgacs.org

The vibrational spectrum of this compound, particularly in SERS, exhibits a noticeable dependence on pH. acs.orgacs.org This pH sensitivity arises from the protonation or deprotonation of the acidic hydroxyl and thiol groups. Dynamic Raman Scattering studies have demonstrated that this compound shows a pH-dependent SERS spectrum. acs.org This property is crucial for applications such as pH sensing, where changes in the SERS spectrum can be correlated with the pH of the surrounding environment. nih.govrsc.orgirdg.orgacs.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, especially Density Functional Theory (DFT), have been extensively used to complement experimental studies of this compound. nih.govchemicalbook.com These computational approaches provide a deeper understanding of the molecule's electronic structure, vibrational properties, and reactivity.

DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(**), have been successful in predicting the infrared and Raman spectra of 4-MPH. nih.gov The calculated vibrational frequencies show good agreement with experimental values, aiding in the definitive assignment of spectral bands. nih.gov

Furthermore, computational studies have been used to investigate the molecular electrostatic potential surface of this compound. These calculations have indicated that the molecule possesses two hydrogen bond donors and three hydrogen bond acceptors, providing insights into its intermolecular interactions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap has also been determined theoretically, which is a key parameter for understanding the molecule's electronic properties and reactivity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for studying the electronic structure and properties of molecules like this compound (4-MPH). cityu.edu.hk DFT calculations allow for the accurate prediction of various molecular characteristics, offering a theoretical framework that complements and explains experimental findings. cityu.edu.hkresearchgate.net Studies have utilized the B3LYP functional combined with the 6-311+G(**) basis set to model the 4-MPH molecule and analyze its properties. nih.gov

DFT calculations have been successfully employed to predict the infrared (IR) and Raman spectra of this compound. cityu.edu.hknih.gov Theoretical vibrational frequencies are calculated within the harmonic approximation. researchgate.net These theoretical predictions show a strong correlation with experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.gov

In one study, all experimentally observed FTIR and Raman bands were assigned based on the modeling results from DFT calculations at the B3LYP/6-311+G(**) level, with the calculated vibrational frequencies being in good agreement with the experimental values. nih.gov This agreement validates the accuracy of the computational model for describing the vibrational modes of the this compound molecule.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: This table is a representative example based on findings that calculated and experimental values are in good agreement. Specific values would be derived from the full study.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| O-H Stretch | ~3400 | Not prominent | ~3450 |

| S-H Stretch | ~2550 | ~2560 | ~2570 |

| Aromatic C-H Stretch | ~3050 | ~3060 | ~3075 |

| C-C Ring Stretch | ~1590 | ~1595 | ~1600 |

| C-S Stretch | ~640 | ~645 | ~650 |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution on a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.denumberanalytics.com The MEP map uses a color-coded scheme to represent different electrostatic potential values on the molecular surface. researchgate.net Typically, red and orange areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-deficient regions, susceptible to nucleophilic attack). researchgate.net

For the this compound molecule, MEP analysis has been performed to identify reactive sites. cityu.edu.hknih.gov The results of these calculations reveal the distribution of charge across the molecule, highlighting the electron-rich oxygen and sulfur atoms and the electron-deficient hydrogen atoms of the hydroxyl and thiol groups, providing crucial information about where the molecule can engage in intermolecular interactions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest possible electronic excitation. schrodinger.comyoutube.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

Hydrogen bonding plays a crucial role in determining the physical properties and biological interactions of molecules. chemrxiv.orgnih.gov A molecule's ability to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) is fundamental to its behavior in various chemical and biological systems. libretexts.org An HBD typically contains a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen, while an HBA possesses an electronegative atom with a lone pair of electrons. libretexts.org

Computational analysis based on the Molecular Electrostatic Potential (MEP) surface of this compound has suggested that the molecule possesses two hydrogen bond donors and three hydrogen bond acceptors. cityu.edu.hknih.gov The hydrogen atoms of the hydroxyl (-OH) and thiol (-SH) groups act as the primary hydrogen bond donors.

Quantum Chemical Calculations in Electron Transfer Studies

Quantum chemical calculations are instrumental in understanding the mechanisms of electron transfer reactions. numberanalytics.comresearchgate.net These calculations have been applied to study the behavior of this compound in self-assembled monolayers on mercury surfaces. researchgate.net The research focused on the rate of electron transfer through these monolayers. researchgate.net

The findings indicate that non-ionized this compound monolayers are more efficient conductors of electrons than alkanethiol monolayers of the same thickness. researchgate.net Furthermore, quantum chemical calculations performed on a model system predicted that when the molecule becomes deprotonated (ionized), there is an increase in the donor-acceptor electronic coupling. researchgate.net This increased coupling correlates with experimentally observed faster electron transfer rates, demonstrating the predictive power of quantum chemistry in this context. researchgate.net

Molecular Docking and Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug design to predict the binding affinity and mode of action of a small molecule (ligand) with the binding site of a target protein. nih.govmdpi.com By simulating the interaction between a ligand and a protein, molecular docking can help identify potential drug candidates and elucidate their mechanism of action at a molecular level. nih.gov

This methodology is applied to predict the biological activity of various compounds by assessing their binding affinity to known biological targets like enzymes or receptors. nih.gov For instance, studies on other mercapto-containing compounds have used molecular docking to corroborate experimental findings on their anti-proliferative or enzyme-inhibiting activities. nih.govnih.gov While the primary focus of the cited computational studies on this compound has been on its spectroscopic and electronic properties, its use in biological sensing applications has been noted, and the principles of molecular docking represent a key approach for predicting its potential interactions with biological macromolecules. acs.org

Interfacial Chemistry and Self Assembled Monolayers Sams of 4 Mercaptophenol

Formation and Characterization of 4-Mercaptophenol SAMs

The formation of SAMs from thiols like this compound typically involves the chemisorption of the sulfur atom onto a metal surface, forming a strong metal-sulfur bond. This process leads to the spontaneous organization of molecules into a well-ordered monolayer. The characteristics of the resulting SAM, such as its structure, orientation, and packing density, are influenced by factors including the substrate material, the concentration of the thiol solution, the immersion time, and the solvent used.

Adsorption on Gold Surfaces

The adsorption of this compound on gold surfaces is a widely studied phenomenon due to the strong affinity between thiol groups and gold. SAMs derived from this compound (MP) on gold have been compared to those formed from related molecules like thiophenol (TP), 4-mercaptophenylboronic acid (MPBA), and 4-mercaptobenzoic acid (MBA) to understand the influence of terminal functional groups on SAM properties. Studies have shown that this compound forms monolayer films on gold. nih.govresearchgate.netacs.org The packing density of SAMs on gold has been observed to follow a specific order depending on the molecule, with MP exhibiting a packing density between that of TP and MPBA or MBA. nih.govacs.orgacs.org This suggests that the hydroxyl group of this compound influences the molecular arrangement and packing within the SAM on gold.

The formation of a covalent Au-S bond is a key aspect of this compound SAM formation on gold. researchgate.net This chemisorption process can be monitored using techniques like Raman spectroscopy, where the disappearance of the -SH band and the appearance of a band associated with the S-Au bond are observed. researchgate.net

This compound has also been used in the formation of mixed SAMs on gold surfaces, for instance, with benzenethiol, to create surfaces for molecular imprinting. mdpi.com In such applications, the hydroxyl group of this compound can be further reacted to introduce recognition sites. mdpi.com Highly porous gold electrodes modified with this compound have also been investigated for biosensing applications, demonstrating the utility of 4-MP SAMs in creating functional interfaces. nih.gov

Adsorption on Mercury Electrodes

The adsorption of this compound on mercury electrodes has been investigated using techniques such as cathodic stripping voltammetry. researchgate.netresearchgate.net These studies have revealed insights into the formation and behavior of this compound monolayers on mercury. Voltammetric data suggest a sequential reorientation of adsorbed molecules as their surface concentration increases, transitioning from a flat orientation to a more perpendicular one. researchgate.netresearchgate.net

Research indicates that non-ionized this compound monolayers on mercury can act as effective electron conductors. researchgate.netresearchgate.net Furthermore, when the monolayers become ionized at higher pH values (e.g., pH > 4), faster electron transfer rates have been observed. researchgate.netresearchgate.net This change in electron transfer kinetics correlates with theoretical predictions suggesting increased donor-acceptor electronic coupling upon deprotonation of the molecular bridge. researchgate.net The study of this compound adsorption on mercury contributes to the understanding of interfacial behavior of thiols on liquid metal surfaces and their potential in electrochemical applications.

Adsorption on Silver Coated Polystyrene Nanospheres

This compound has been utilized in the context of silver-coated polystyrene nanospheres, particularly in the development of Surface-Enhanced Raman Spectroscopy (SERS) substrates. While direct studies focusing solely on the detailed SAM formation of this compound on silver-coated polystyrene nanospheres are less prevalent in the provided results compared to gold or mercury, related research highlights the use of thiolated molecules on silver nanoparticles deposited on polystyrene or as linking molecules in silver-based SERS substrates.

For instance, this compound has been used as both a probe molecule for Raman scattering and a linking molecule for the assembly of gold nanorod multimers used as SERS substrates, with silver atoms subsequently adsorbed on the surface. researchgate.net This suggests the ability of this compound to interact with silver surfaces, facilitating molecular adsorption and assembly in nanoscale systems.

Other studies on silver-based SERS substrates have involved the deposition of silver nanoparticles on polystyrene nanospheres nju.edu.cn or the use of thiolated aromatic molecules on gold nanoparticles located on the inner surface of hollow polymeric silica (B1680970) nanocapsules for SERS sensing. nih.gov While these examples involve different metal-nanoparticle-polymer composites, they underscore the general principle of using thiolated compounds for modifying metal surfaces on nanoscale polymer supports for SERS applications. The specific adsorption behavior and SAM formation of this compound on silver coated polystyrene nanospheres would likely involve the interaction of the thiol group with the silver surface, similar to its interaction with gold.

Characterization Techniques for SAMs

Characterization of this compound SAMs is crucial for understanding their structural properties, coverage, and surface characteristics. Several techniques are commonly employed for this purpose.

Ellipsometry is a non-destructive optical technique used to measure the thickness and optical properties of thin films, including SAMs. By analyzing the changes in the polarization state of light upon reflection from a modified surface, the thickness of the adsorbed monolayer can be determined. Ellipsometry has been used to assess the formation of monolayer films of this compound on gold surfaces. nih.govacs.orgacs.org

Studies comparing SAMs of different thiols on gold have reported ellipsometric thicknesses for this compound SAMs. For example, one study reported an average ellipsometric thickness of approximately 6 Å for this compound SAMs on gold. acs.org These thickness measurements are consistent with the formation of a monolayer rather than multilayer films. acs.org

Below is a table summarizing reported ellipsometric thicknesses for SAMs of this compound and related compounds on gold:

| Compound | Ellipsometric Thickness (Å) | Substrate | Reference |

| This compound (MP) | ~6 | Gold | acs.org |

| Thiophenol (TP) | ~4 | Gold | acs.org |

| 4-Mercaptobenzoic Acid (MBA) | ~9 | Gold | acs.org |

| 4-Mercaptophenylboronic Acid (MPBA) | ~8 | Gold | acs.org |

Contact angle goniometry is a technique used to measure the contact angle of a liquid droplet on a solid surface. This measurement provides information about the surface wettability and can be used to assess the hydrophilicity or hydrophobicity of a SAM-modified surface. Contact angle measurements are a common method to confirm the formation of molecular assemblies at interfaces due to their ease of use and rapidity. mdpi.com The contact angle is influenced by the surface energy of the substrate and the nature of the terminal groups of the molecules in the SAM. mdpi.com

Contact angle goniometry has been employed to characterize this compound SAMs on gold surfaces, providing insights into their surface properties and homogeneity. nih.govacs.orgacs.org By measuring the contact angles of different liquids, such as water, on the SAM surface, researchers can infer the surface energy and the degree of order within the monolayer.

Studies comparing this compound SAMs with those of other thiols on gold have used contact angle measurements to determine surface hydrophilicity and homogeneity. nih.govacs.orgacs.org While specific contact angle values for this compound SAMs on gold are mentioned as being measured, detailed numerical data allowing for a comparative table across different studies were not consistently available in the provided snippets. However, the technique is consistently cited as a key method for characterizing these SAMs. nih.govacs.orgacs.org

Contact angle measurements are typically performed by dispensing liquid droplets onto the SAM surface and measuring the angle formed between the liquid-vapor interface and the solid surface. acs.org Advancing and receding contact angles can be measured to provide further details about surface heterogeneity and liquid-solid interactions. acs.org

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a valuable technique for evaluating the molecular composition and orientation of molecules within SAMs, as well as assessing intermolecular interactions like hydrogen bonding. researchgate.netnih.govacs.orgacs.orgresearchgate.net PM-IRRAS can provide information about the vibrational modes of the molecules in the SAM, and changes in peak positions or intensities can indicate how the molecules are oriented on the surface and how they interact with each other. researchgate.netnih.govacs.orgacs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is utilized to evaluate the film composition and surface coverage, which is also referred to as packing density, of SAMs. researchgate.netnih.govacs.orgacs.org XPS provides elemental composition and chemical state information by analyzing the core electrons emitted from the surface upon X-ray irradiation. For this compound SAMs on gold, XPS can confirm the presence of gold, sulfur, carbon, and oxygen, and the binding energies of these elements can provide insights into the formation of the Au-S bond and the state of the hydroxyl group. researchgate.netnih.govacs.orgacs.org The S 2p spectrum, for instance, typically shows peaks corresponding to the Au-bound thiolate. aip.org Analysis of the peak intensities allows for the determination of the surface coverage and comparison of packing densities between different SAMs. researchgate.netnih.govacs.orgacs.org Studies comparing this compound SAMs with those of thiophenol and 4-mercaptobenzoic acid on gold have shown differences in packing density, with this compound exhibiting a packing density between that of thiophenol and 4-mercaptobenzoic acid. researchgate.netnih.govacs.orgacs.org

Cathodic Stripping Voltammetry

Cathodic stripping voltammetry has been employed to study the formation and reductive desorption of self-assembled monolayers of this compound on mercury electrodes. researchgate.netresearchgate.netdaneshyari.com This electrochemical technique involves depositing a substance onto an electrode surface and then stripping it off by applying a potential sweep, measuring the resulting current. researchgate.net Analysis of the voltammetric peak shapes and integrated areas can provide information about the surface concentration of the adsorbed molecules and their orientation on the electrode surface. researchgate.netresearchgate.net Studies using cathodic stripping voltammetry have indicated that as the surface concentration of this compound increases, the adsorbed molecules undergo a sequential reorientation from a flat to a more perpendicular orientation on the mercury surface. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a widely used technique to characterize the electrode/electrolyte interface and evaluate the properties of SAMs, including their ability to block electron transfer. researchgate.netresearchgate.netconicet.gov.ard-nb.infocore.ac.ukchemrxiv.org EIS measures the impedance of an electrochemical cell over a range of frequencies, providing information about processes occurring at the electrode surface, such as charge transfer resistance and double-layer capacitance. d-nb.infocore.ac.ukchemrxiv.org For this compound SAMs, EIS can be used to assess the integrity and barrier properties of the monolayer. researchgate.netresearchgate.netconicet.gov.ar Studies have used impedance measurements to determine the rate of electron transfer through this compound monolayers. researchgate.netresearchgate.net The frequency dispersion of the electrode admittance has been observed to obey Randles' behavior in some cases. researchgate.netresearchgate.net Furthermore, the parallel capacitance has been shown to depend on the redox probe concentration when the monolayers become ionized at higher pH values. researchgate.netresearchgate.net Non-ionized this compound monolayers have been found to be more effective electron conductors compared to alkanethiol monolayers of similar thickness. researchgate.netresearchgate.net

Structural and Conformational Analysis of this compound SAMs

Molecular Orientation and Packing Density

The molecular orientation and packing density of this compound SAMs are crucial parameters determining the film's coverage and the accessibility of the terminal functional groups. Techniques like PM-IRRAS and XPS are instrumental in their determination. PM-IRRAS can evaluate the molecular orientation by analyzing the intensity of vibrational bands, which are dependent on the angle of the molecular dipoles relative to the surface. researchgate.netnih.govacs.orgacs.orgresearchgate.net XPS is used to determine the surface coverage and packing density by quantifying the amount of adsorbed material on the surface. researchgate.netnih.govacs.orgacs.org As mentioned earlier, XPS studies comparing this compound with other related thiols like thiophenol and 4-mercaptobenzoic acid on gold have shown that this compound forms SAMs with intermediate packing density. researchgate.netnih.govacs.orgacs.org Cathodic stripping voltammetry studies on mercury electrodes also indicate a reorientation of this compound molecules from a flat to a perpendicular orientation as the surface concentration increases, suggesting that packing density influences orientation. researchgate.netresearchgate.net

Research findings on the packing density of SAMs of different thiols on gold show variations:

| Thiol | Relative Packing Density (on Gold) |

| Thiophenol (TP) | Lower |

| This compound (MP) | Intermediate |

| 4-Mercaptophenylboronic acid (MPBA) | Higher |

| 4-Mercaptobenzoic acid (MBA) | Highest |

Influence of Substrate and Environmental Conditions (e.g., pH) on SAMs

The properties of this compound SAMs are influenced by both the substrate material and environmental conditions such as pH. Studies have investigated the formation and characteristics of this compound SAMs on surfaces like gold and mercury. On mercury, the formation and reductive desorption of this compound SAMs have been studied using cathodic stripping voltammetry, showing a sequential reorientation of adsorbed molecules from a flat to a perpendicular orientation with increasing surface concentration. researchgate.net

The pH of the surrounding solution significantly impacts the structural and chemical properties of this compound SAMs, particularly on gold. Contact angle measurements of 4-MP SAMs on gold electrodes show a dependence on pH. At pH values between 4 and 6, contact angles are around 41°. As the pH increases, the contact angle decreases, reaching 27° at pH 12 and 13. This decrease in contact angle indicates an increase in the hydrophilicity of the monolayer as the pH rises. conicet.gov.ar This result suggests that the structural properties of the monolayer are pH-dependent. conicet.gov.ar

The apparent surface pKa of 4-MP SAMs on gold has been determined to be approximately 9.76, based on the dependence of peak current on pH in the presence of a redox probe. conicet.gov.ar This value is higher than the pKa of this compound in solution, which is a common observation for SAMs with acid groups exposed to the electrolyte solution. conicet.gov.ar The change in hydrophilicity and structural properties is related to the ionization state of the hydroxyl group on the this compound molecule within the SAM. At higher pH values, the hydroxyl group can deprotonate, leading to a negatively charged surface that increases hydrophilicity and can influence the arrangement of molecules within the monolayer. conicet.gov.ar

The substrate material also plays a role. While this compound forms SAMs on gold, studies comparing it with other thiophenols like thiophenol (TP) and 4-mercaptobenzoic acid (4-MBA) on gold indicate differences in surface coverage and packing density. acs.orgnih.gov XPS data suggests that 4-MP SAMs on gold may exhibit lower stability and homogeneity compared to 4-MBA SAMs. benchchem.com

Electronic Properties and Electron Transfer through this compound SAMs

SAMs of this compound act as a bridge between the electrode surface and species in solution, influencing electron transfer processes. The electronic properties of these monolayers are crucial for their application in various electrochemical systems.

Electron Conducting Capabilities of Monolayers

This compound SAMs exhibit electron conducting capabilities, which are attributed to the delocalization of π electrons within the aromatic ring structure of the molecule. conicet.gov.ar This delocalization contributes to a low resistance to charge transfer through the monolayer. conicet.gov.ar Compared to alkanethiol monolayers of similar thickness, non-ionized this compound monolayers are reported to be more effective electron conductors. researchgate.netdaneshyari.com

Studies investigating electron transfer through this compound-coated electrodes have shown behaviors consistent with diffusion control of the redox process. nih.gov The presence of the aromatic ring provides a pathway for electron tunneling, facilitating charge transfer across the monolayer.

Influence of Ionization (Deprotonation) on Electron Transfer Rates

The ionization state of the this compound molecules within the SAM, particularly the deprotonation of the hydroxyl group, has a significant influence on electron transfer rates. When the monolayers become ionized at higher pH values (e.g., pH > 4), faster electron transfer rates have been observed in the presence of ionized monolayers compared to their non-ionized counterparts. researchgate.netdaneshyari.com

This increase in reactivity upon ionization correlates with theoretical predictions from quantum chemical calculations, which suggest an increase in donor-acceptor electronic coupling when the molecular bridge becomes deprotonated. researchgate.net The negative charge introduced by deprotonation can affect the electrostatic interactions between the SAM and charged redox species in the solution, further influencing the electron transfer kinetics. conicet.gov.arlew.ro

For instance, studies using hexaammineruthenium(III) as a redox probe have shown that the parallel capacitance depends on the redox probe concentration when this compound monolayers become ionized at pH > 4. researchgate.net After correcting for the diffuse layer potential drop, faster electron transfer rates are observed with ionized monolayers. researchgate.net

The pH-dependent ionization of functional groups within SAMs is a known phenomenon that affects their barrier properties and interactions with charged species, thereby influencing electron transfer. tsijournals.comfrontiersin.org The deprotonation of the hydroxyl group in this compound SAMs at elevated pH leads to a negatively charged surface, which can electrostatically interact with redox probes and alter the electron transfer pathway and rate. conicet.gov.arlew.ro

Polymeric Materials and Coatings

The incorporation of this compound into polymer structures can lead to materials with tailored characteristics for diverse applications.

Synthesis of Poly(ethersulfide)s

This compound can be utilized in the synthesis of poly(ethersulfide)s. One method involves the synthesis of poly(ethersulfide)s via silylation of this compound followed by polycondensation with dihalogenated aromatic compounds such as 2,6-dichloropyridine (B45657) or 3,6-dichloropyridazine. chemicalbook.com, sigmaaldrich.com, lookchem.com, chemicalbook.in, sigmaaldrich.com This approach allows for the formation of polymer chains containing both ether and sulfide (B99878) linkages. Various poly(ether sulfide)s have been prepared through polycondensation of this compound or silylated this compound with these dichlorinated compounds. researchgate.net Different synthetic procedures, including "two step" and "one-pot" methods, have been compared for this synthesis. researchgate.net

Preparation of Hyperbranched Poly(ester-imide)

This compound may be employed in the preparation of silylated monomers that are subsequently used in the synthesis of hyperbranched poly(ester-imide)s. chemicalbook.com, sigmaaldrich.com, lookchem.com, chemicalbook.in, sigmaaldrich.com Hyperbranched polymers are a class of macromolecules characterized by a highly branched, irregular structure with a large number of terminal functional groups. nycu.edu.tw A new trifunctional monomer, relevant to the synthesis of hyperbranched poly(ester-imide)s derived from 4,5-dichlorophthalic acid, has been prepared using ethyl-4-(4,5-dichlorophthalimido) benzoate (B1203000) and this compound. researchgate.net The unique architecture of hyperbranched polymers often leads to properties such as low solution viscosity and good solubility compared to their linear analogues. qucosa.de

Use as a Resin Monomer in Core-Shell Structures

This compound has been used as a resin monomer in the study of different gold nanocrystal core-resin shell structures. chemicalbook.com, lookchem.com, fishersci.nl, chemicalbook.in, guidechem.com In this application, this compound is typically employed alongside other monomers, such as formaldehyde, in the formation of a resin shell around a gold nanocrystal core. acs.org The this compound molecules can bond to the surface of the gold nanocrystals, facilitating the intimate encapsulation of the nanocrystals by the resulting phenolic resin. acs.org The morphology of the obtained core-shell structures can be controlled by factors such as the solution pH and the amounts of the monomers used, influencing both the nanocrystal assembly and the monomer polymerization behaviors. acs.org For example, at different pH levels, gold nanorods can be coated with resin layers of controllable thicknesses and exhibit varying assembly behaviors, such as end-to-end fusion or side-by-side assembly. acs.org

Nanomaterials Functionalization

The presence of the thiol (-SH) group in this compound makes it particularly useful for the functionalization of various nanomaterials, especially those based on noble metals like gold, due to the strong affinity between sulfur and gold. mdpi.com, nih.gov

Functionalization of Gold Nanocrystals and Nanoparticles

This compound is frequently used for the surface modification and functionalization of gold nanocrystals and nanoparticles. chemicalbook.com, sigmaaldrich.com, lookchem.com, chemicalbook.in, acs.org, rsc.org, mdpi.com, nih.gov This functionalization is often achieved through the formation of self-assembled monolayers (SAMs) on the gold surface, where the thiol group binds to the gold atoms. researchgate.net The modification of gold nanoparticles with this compound can impart specific chemical properties to the nanoparticle surface, enabling their use in various applications. For instance, gold nanoparticles have been modified with this compound and mercaptoacetic acid for use in colorimetric sensing applications, exploiting the chelation of metal ions like Fe(III) and the resulting nanoparticle aggregation. rsc.org The functionalization of gold nanoparticles with ligands like this compound can enhance their properties and make them suitable for new applications. mdpi.com

Surface Modification for SERS Biosensors

This compound is utilized for surface modification in the development of Surface-Enhanced Raman Scattering (SERS) biosensors and substrates. chemicalbook.com, sigmaaldrich.com, lookchem.com, chemicalbook.in, researchgate.net SERS is a spectroscopic technique that relies on the enhanced Raman scattering signal of molecules adsorbed on or near nanostructured metallic surfaces, typically made of gold or silver. nih.gov The adsorption of this compound on metallic nanostructures, such as silver-coated polystyrene nanospheres or dendritic gold, has been studied using time-dependent SERS spectroscopy. chemicalbook.com, sigmaaldrich.com, lookchem.com, chemicalbook.in, researchgate.net Studies have indicated that this compound-modified surfaces can exhibit effective electric field effects and strong interactions with polarity probe molecules, leading to more intense SERS signals compared to bare metal surfaces. researchgate.net This makes this compound a valuable molecule for creating SERS-active substrates with improved sensitivity for the detection and identification of analytes.

Development of Chemiresistor Sensors

This compound has been utilized in the development of chemiresistor sensors, particularly those based on gold nanoparticles (Au NPs). Chemiresistor sensors operate by detecting changes in electrical resistance upon exposure to target analytes. Arrays of Au NP chemiresistors functionalized with different thiolate ligands, including this compound, have been investigated for sensing applications. researchgate.netresearchgate.net The use of this compound as a functionalizing agent contributes to the distinct sensing properties of these devices. In one study, a this compound functionalized Au NP chemiresistor showed prominent sensor response changes upon exposure to samples at different spoilage timeframes. researchgate.net This highlights the role of this compound in enabling the sensor to detect changes related to spoilage. The sensing elements in chemiresistors can be based on various nanostructured materials, including metal and non-metal nanoparticles. researchgate.net

Role in Nanoparticle Aggregation

The interaction of this compound with nanoparticles, particularly gold nanoparticles, can influence their aggregation behavior. The aggregation state of nanoparticles is crucial for various applications, including colorimetric sensing. For instance, the aggregation of gold nanoparticles functionalized with 4-mercaptophenylboronic acid (4-MPBA) is affected by the presence of hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net When 4-MPBA immobilized on AuNPs is oxidized by H₂O₂ to form 4-hydroxythiophenol (4-HTP), the change in the surface components can induce the aggregation of AuNPs. mdpi.com This aggregation leads to a change in the dispersion state of the nanoparticles, which can be monitored, for example, by UV-Vis spectroscopy, as the aggregation alters their optical properties due to distance-dependent plasmon coupling. nih.govmdpi.com The change in the loaded charge on the surface of AuNPs due to the transformation of 4-MPBA to 4-HTP can result in nanoparticle aggregation. mdpi.com Studies have shown that the order of mixing AuNPs, 4-MPBA, and H₂O₂ can influence the sensitivity of the colorimetric response, which is related to the aggregation process. researchgate.netresearchgate.net The aggregation of nanoparticles can also be influenced by the type of functional groups on the surface, affecting surface charge and stability. nih.govrsc.org

Functionalization of Gold Nanorods (AuNRs)

Capping Agent for Quantum Dots (e.g., CdSe, CdTe)

This compound can serve as a capping agent for quantum dots (QDs), such as Cadmium Selenide (CdSe) and Cadmium Telluride (CdTe). uu.nluu.nlresearchgate.net Capping agents are used to stabilize QDs and modify their surface properties, which in turn influences their optical and electronic characteristics, including luminescence efficiency and decay kinetics. uu.nlresearchgate.net Studies have investigated the influence of exchanging existing capping molecules on CdSe and CdTe QDs with various thiol molecules, including this compound. uu.nlresearchgate.net A notable difference is observed in the effect of thiol capping on CdSe and CdTe QDs. uu.nlresearchgate.net While capping exchange with some thiols can increase the luminescence efficiency for CdTe QDs, it can induce quenching of the excitonic emission of CdSe QDs. uu.nlresearchgate.net This difference is attributed to the relative energy levels of the valence band of the quantum dot material and the redox energy level of the thiol molecule. uu.nl For CdSe, the lower energetic position of the valence band can lead to hole trapping by the thiol molecule, thus quenching the luminescence. uu.nl The phenyl group in this compound may contribute to a higher redox energy level compared to some other thiols, influencing the exciton (B1674681) decay kinetics in both CdSe and CdTe QDs. uu.nl

Thin Film Technologies

This compound plays a role in the fabrication and modification of thin films, particularly in the context of molecular layer deposition (MLD) for creating organic-inorganic hybrid films.

Molecular Layer Deposition (MLD) for Organic-Inorganic Hybrid Films (e.g., Alucone, Tincone)

Molecular Layer Deposition (MLD) is a thin film technique that allows for the sequential deposition of organic and inorganic precursors to create pure organic coatings or hybrid organic-inorganic films. researchgate.netdntb.gov.uahanyang.ac.kr this compound has been used as an organic reactant or linker in the MLD of organic-inorganic hybrid films, specifically alucone and tincone. researchgate.netdntb.gov.uarsc.org In the fabrication of alucone films, this compound can be used as an organic precursor along with a metal precursor like trimethylaluminum (B3029685) (TMA). researchgate.netdntb.gov.uahanyang.ac.kr Similarly, in the synthesis of tincone films via MLD, this compound has been employed as a heterogeneous organic linker containing both -OH and -SH functional groups, reacting with a metal precursor such as tetrakis(dimethylamido)tin (TDMASn). researchgate.netrsc.org MLD allows for precise control over film thickness and composition. researchgate.net Hybrid films deposited via MLD, such as alucone and tincone, can undergo structural changes upon post-deposition thermal treatment. researchgate.netrsc.org

Thermal Polymerization and Carbon Ring Transformations in MLD Films

Upon annealing at elevated temperatures, MLD films incorporating organic linkers like this compound can undergo thermal polymerization and transformations of their carbon ring structures. researchgate.netdntb.gov.ua For alucone films fabricated using this compound and trimethylaluminum, annealing under vacuum at temperatures ranging from 300 to 750 °C leads to changes in film thickness and the bonding of the carbon ring. researchgate.netdntb.gov.uahanyang.ac.kr The annealed alucone films can exhibit thermal polymerization, and their carbon ring structures can transform into graphitic carbon flakes. researchgate.netdntb.gov.ua This transformation is influenced by the annealing temperature. researchgate.net For example, an alucone film annealed at 750 °C showed an electrical resistivity of 0.55 Ω cm. researchgate.netdntb.gov.ua Similarly, tincone films deposited using this compound as an organic linker and subjected to vacuum post-annealing also undergo compositional and structural changes, including the breakdown of bonds and the formation of sp² carbons. rsc.org Linkers with sp²-bonded carbon backbones, such as this compound, are favorable for effective graphitic carbon formation upon annealing. rsc.org The thermal treatment of these hybrid films can result in the formation of composite materials, such as Al₂O₃/C composite films in the case of alucone, where graphitic carbon domains are surrounded by the inorganic component. researchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 240147 fishersci.cauni.lu |

| Cadmium Selenide (CdSe) | 14784 epa.govwikipedia.orgfishersci.cafishersci.dkamericanelements.com |

| Cadmium Telluride (CdTe) | 91501 uni.luwikipedia.orgfishersci.noamericanelements.com |

This compound (4-MP) is a chemical compound distinguished by the presence of both a thiol (-SH) group and a hydroxyl (-OH) group on a benzene (B151609) ring. This bifunctional nature makes it a valuable building block and surface modifier in advanced materials science and nanotechnology, enabling its use in diverse applications ranging from sensing platforms to the manipulation of nanoscale structures and the fabrication of thin films. The thiol group exhibits a strong affinity for certain metal surfaces, particularly gold, facilitating the formation of self-assembled monolayers and surface functionalization. Concurrently, the hydroxyl group provides a site for further chemical reactions and conjugations, allowing for tailored material properties.

Applications of 4 Mercaptophenol in Advanced Materials Science and Nanotechnology

Thin Film Technologies

This compound is also relevant in the realm of thin film technologies, particularly in the context of molecular layer deposition (MLD) for the creation of organic-inorganic hybrid films.

Molecular Layer Deposition (MLD) for Organic-Inorganic Hybrid Films (e.g., Alucone, Tincone)

Molecular Layer Deposition (MLD) is a thin film deposition technique that involves the sequential introduction of gaseous precursors to grow films one molecular layer at a time, enabling the fabrication of pure organic or hybrid organic-inorganic films. researchgate.netdntb.gov.uahanyang.ac.kr this compound has been employed as an organic reactant or linker in the MLD of organic-inorganic hybrid films, specifically alucone and tincone. researchgate.netdntb.gov.uarsc.org For the synthesis of alucone films, this compound can be used as an organic precursor in conjunction with a metal precursor such as trimethylaluminum (B3029685) (TMA). researchgate.netdntb.gov.uahanyang.ac.kr Similarly, in the MLD of tincone films, this compound has served as a heterogeneous organic linker containing both -OH and -SH functional groups, reacting with a metal precursor like tetrakis(dimethylamido)tin (TDMASn). researchgate.netrsc.org MLD offers precise control over the thickness and composition of the deposited films. researchgate.net Hybrid films produced via MLD, including alucone and tincone, can undergo structural modifications upon subsequent thermal treatment. researchgate.netrsc.org

Thermal Polymerization and Carbon Ring Transformations in MLD Films

Upon annealing at elevated temperatures, MLD films that incorporate organic linkers such as this compound can undergo thermal polymerization and transformations of their carbon ring structures. researchgate.netdntb.gov.ua For alucone films synthesized using this compound and trimethylaluminum, annealing under vacuum at temperatures ranging from 300 to 750 °C results in changes in film thickness and alterations in the bonding within the carbon rings. researchgate.netdntb.gov.uahanyang.ac.kr These annealed alucone films can exhibit thermal polymerization, and their carbon ring structures can convert into graphitic carbon flakes. researchgate.netdntb.gov.ua This transformation is dependent on the annealing temperature. researchgate.net For instance, an alucone film annealed at 750 °C demonstrated an electrical resistivity of 0.55 Ω cm. researchgate.netdntb.gov.ua Analogously, tincone films deposited using this compound as an organic linker and subjected to vacuum post-annealing also experience changes in composition and structure, including bond dissociation and the formation of sp² carbons. rsc.org Organic linkers with sp²-bonded carbon backbones, such as this compound, are conducive to the effective formation of graphitic carbon upon annealing. rsc.org The thermal processing of these hybrid films can lead to the formation of composite materials, such as Al₂O₃/C composite films in the case of alucone, where graphitic carbon domains are embedded within the inorganic matrix. researchgate.net

Biological and Pharmaceutical Research Applications of 4 Mercaptophenol

Biological Activities and Derivativization for Biological Targets

The presence of both a thiol (-SH) group and a hydroxyl (-OH) group on the phenolic ring gives 4-mercaptophenol a unique reactivity profile, enabling its use in the derivatization of compounds for targeting specific biological pathways or molecules. The thiol group, in particular, can participate in redox reactions and form covalent bonds with various targets, including metals and other thiols. ontosight.aichimicatechnoacta.rumdpi.com

Development of Bifunctional Antimelanoma Agents

Derivatives of this compound have been investigated for their potential as bifunctional antimelanoma agents. One such derivative, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, was designed to incorporate a tyrosinase-activatable phenolic moiety and a glutathione (B108866) (GSH)-reactive α,β-unsaturated carbonyl group. researchgate.netacs.org This design aims to target melanoma cells through two distinct mechanisms. Studies have reported the synthesis and preliminary in vitro biological evaluations of both the E and Z isomers of this compound. researchgate.netacs.org These isomers were found to be effective substrates for mushroom tyrosinase and reacted rapidly with GSH at physiological pH. researchgate.netacs.org Furthermore, they demonstrated significant cytotoxic activity against B16F1 murine melanoma cells in preliminary in vitro studies. researchgate.netacs.org Another study explored nitrobenzoxadiazole derivatives, with a this compound derivative mentioned in the context of previously reported bifunctional antimelanoma agents targeting glutathione S-transferase P1-1 (GSTP1-1). tandfonline.com

Interaction with Biological Targets, including Thiols and Redox States

The thiol group of this compound and its derivatives can engage in interactions with biological targets, particularly those involving thiol chemistry and cellular redox states. ontosight.ai Thiols are known to interact strongly with metal ions like copper, which are important catalytic cofactors in biological redox reactions. mdpi.com The ability of thiols to undergo redox changes is fundamental to their roles in maintaining cellular redox balance and participating in enzymatic reactions. mdpi.comnih.gov Research on the reactivity of various thiols, though not specifically this compound in all cases, with different redox states of proteins like myoglobin (B1173299) highlights the potential for such interactions, involving direct electron transfer or addition reactions. nih.gov The involvement of mercaptophenol-like structures in studies exploring thiol-disulfide exchange reactions under electrochemical conditions further underscores their relevance in redox processes. chimicatechnoacta.ru

Antimicrobial Properties

Research has indicated that this compound, particularly when functionalized onto nanomaterials, exhibits antimicrobial properties, including activity against antibiotic-resistant strains.

Antibacterial and Antibiofilm Activity (e.g., against MRSA)

This compound functionalized-gold nanorods (4-MPH-AuNRs) have been evaluated for their antibacterial and antibiofilm activities, notably against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant clinical pathogen. researchgate.netresearchgate.netresearcher.lifequ.edu.qa Studies have shown that 4-MPH-AuNRs exhibit bactericidal activity against planktonic suspensions of MRSA. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) for 4-MPH-AuNRs against a clinical isolate of MRSA has been reported to be approximately 6.25 µg/mL. researchgate.netresearchgate.net The minimum bactericidal concentration (MBC) was found to be the same as the MIC, indicating a bactericidal effect. researchgate.net

Furthermore, 4-MPH-AuNRs have demonstrated significant activity against MRSA biofilms. They have been shown to cause a substantial reduction in the viable count of MRSA biofilms, with reported reductions ranging from 1.8 to 2.9 log-cycles over a concentration range of 6.0 to 100 µg/mL. researchgate.net Another study reported a 2-3 log-cycle reduction over a concentration range of 4.0 to 100 µg/mL. researchgate.net These findings suggest the potential of 4-MPH-AuNRs as antibacterial agents, particularly against resistant strains and biofilms. researchgate.netresearchgate.netresearcher.life

Here is a summary of the antibacterial activity data for 4-MPH-AuNRs against MRSA:

| Agent | Target | Activity | Concentration Range (µg/mL) | Result | Citation |

| 4-MPH-AuNRs | Planktonic MRSA | Bactericidal | ~6.25 | MIC/MBC | researchgate.netresearchgate.net |

| 4-MPH-AuNRs | MRSA Biofilm | Antibiofilm | 6.0 - 100 | 1.8–2.9 log-cycle reduction | researchgate.net |

| 4-MPH-AuNRs | MRSA Biofilm | Antibiofilm | 4.0 - 100 | 2-3 log-cycle reduction | researchgate.net |

It is worth noting that in one study, this compound alone did not demonstrate antibacterial activity against the tested MRSA strain at the concentrations evaluated, suggesting that the functionalization onto gold nanorods is crucial for the observed antimicrobial effect. researchgate.net

Mechanisms of Bactericidal Activity and Cellular Internalization

The bactericidal activity of 4-MPH-AuNRs against MRSA involves their interaction with bacterial cells, including cellular internalization. researchgate.netresearchgate.net Investigations using techniques such as inductively coupled plasma-optical emission spectroscopy (ICP-OES) and scanning electron microscopy (SEM) imaging have provided insights into this process. researchgate.netresearchgate.net These studies revealed a significant accumulation of the nanorods at the bacterial cell wall, followed by possible cellular internalization. researchgate.netresearchgate.net Results indicate that a percentage of the nanorods can be internalized into the bacterial cells after several hours of exposure. researchgate.net This internalization and accumulation at the cell wall are believed to contribute to the observed bactericidal effects. researchgate.netresearchgate.netresearcher.life The precise molecular mechanisms downstream of internalization are still under investigation, but disruption of cellular processes due to the presence of the functionalized nanorods is likely involved.

Sensing and Detection in Biological Systems

This compound and its derivatives have been explored in the development of sensing platforms for the detection of various analytes, including those relevant to biological systems. The ability of the thiol group to bind to noble metal surfaces, such as gold, is particularly useful in the construction of chemosensors and biosensors. researchgate.netresearchgate.netacs.org

This compound has been used in the formation of self-assembled monolayers (SAMs) on gold surfaces, which serve as a foundation for sensing interfaces. researchgate.netacs.org These SAMs can be designed to interact specifically with target molecules. For instance, this compound functionalized gold nanoparticles have been utilized in colorimetric probes for the selective detection of metal ions, such as Fe(III), through chelation. researchgate.net This type of sensing relies on changes in the optical properties of the nanoparticles upon interaction with the analyte. researchgate.net

Furthermore, this compound has been studied in the context of surface-enhanced Raman scattering (SERS) based sensing. researchgate.netpreprints.orgmdpi.com While 4-mercaptobenzoic acid, 4-mercaptopyridine, and 4-aminobenzene mercaptan are more commonly used as pH-sensitive Raman reporter molecules, this compound has also been examined on SERS-active substrates with gold surfaces. researchgate.netpreprints.orgmdpi.com The unique optical properties of noble metal nanoparticles, when functionalized with molecules like this compound, make them promising probes for biological detection and imaging. preprints.orgmdpi.com The ability to form self-assembled monolayers on metal surfaces through the mercaptan group is a key feature enabling their use in these sensing applications. mdpi.com

Fluorescent Probes for pH Detection

This compound has been utilized in the development of fluorescent probes for pH detection, particularly in acidic aqueous media. One approach involves the use of sodium 4-mercaptophenolate-capped CdSe/ZnS quantum dots. These quantum dots exhibit strong fluorescence in nearly neutral conditions. The mechanism for pH sensing relies on the Lewis basicity of the 4-mercaptophenolate moieties on the surface of the quantum dots. Under acidic conditions, these moieties readily bind to protons, forming this compound capped quantum dots. This protonation acts as an efficient hole trapping mechanism, leading to the quenching or "switching off" of the quantum dots' photoluminescence nih.gov.

Research has shown that this type of probe can exhibit a good linear relationship between fluorescence response and pH values within a specific range, such as pH 3.0-5.2 nih.gov. The selectivity of such probes for protons over other common cations has also been demonstrated, allowing for their successful application in pH detection in real water samples nih.gov. The development of fluorescent pH detection methods is considered promising due to advantages like sensitivity, ease of operation, and low cost compared to some traditional methods nih.gov.

Colorimetric Sensing of Biological Molecules (e.g., Deferoxamine (B1203445), Phytic Acid)

This compound has been employed in the development of colorimetric sensing platforms for the detection of biological molecules such as deferoxamine and phytic acid. These methods often utilize gold nanoparticles (AuNPs) functionalized with this compound, sometimes in conjunction with other ligands like thioglycolic acid or mercaptoacetic acid researchgate.netrsc.org.

For the colorimetric sensing of deferoxamine (DFO), a strong Fe(III) ion chelator, gold nanoparticles functionalized with this compound (4MP) and mercaptoacetic acid (MAA) have been used. A probe is prepared by adding ferric ions to the functionalized nanoparticles, forming a coordination complex denoted as AuNPs@(4MP–MAA)/Fe(III) rsc.org. The detection of DFO is based on DFO-dependent nanoparticle aggregation, which results in a colorimetric change due to a shift in the surface plasmon resonance (SPR) wavelength of the AuNPs rsc.org. When DFO is present, its strong chelating ability for Fe(III) disrupts the AuNPs@(4MP–MAA)/Fe(III) complex, leading to further aggregation of the nanoparticles. This aggregation causes a visible color change and a measurable shift in the SPR band. This method has demonstrated selective sensing of deferoxamine with detection limits in the nanomolar range rsc.org. For instance, detection and quantification limits for DFO in aqueous medium were found to be 27.0 nM and 90.0 nM, respectively rsc.org. The sensor has shown selectivity against various common metal ions, anions, and biochemical species rsc.org.